Cas no 1170438-20-6 (N-(3-carbamoyl-5-phenylthiophen-2-yl)-1-ethyl-3-methyl-1H-pyrazole-5-carboxamide)

N-(3-carbamoyl-5-phenylthiophen-2-yl)-1-ethyl-3-methyl-1H-pyrazole-5-carboxamide Chemical and Physical Properties
Names and Identifiers
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- N-(3-carbamoyl-5-phenylthiophen-2-yl)-2-ethyl-5-methylpyrazole-3-carboxamide
- N-(3-carbamoyl-5-phenylthiophen-2-yl)-1-ethyl-3-methyl-1H-pyrazole-5-carboxamide
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- Inchi: 1S/C18H18N4O2S/c1-3-22-14(9-11(2)21-22)17(24)20-18-13(16(19)23)10-15(25-18)12-7-5-4-6-8-12/h4-10H,3H2,1-2H3,(H2,19,23)(H,20,24)
- InChI Key: OZDSIOJBRCSUKK-UHFFFAOYSA-N
- SMILES: N1=C(C)C=C(C(NC2SC(C3=CC=CC=C3)=CC=2C(=O)N)=O)N1CC
N-(3-carbamoyl-5-phenylthiophen-2-yl)-1-ethyl-3-methyl-1H-pyrazole-5-carboxamide Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Life Chemicals | F5119-0394-3mg |
N-(3-carbamoyl-5-phenylthiophen-2-yl)-1-ethyl-3-methyl-1H-pyrazole-5-carboxamide |
1170438-20-6 | 3mg |
$63.0 | 2023-09-10 | ||
Life Chemicals | F5119-0394-30mg |
N-(3-carbamoyl-5-phenylthiophen-2-yl)-1-ethyl-3-methyl-1H-pyrazole-5-carboxamide |
1170438-20-6 | 30mg |
$119.0 | 2023-09-10 | ||
Life Chemicals | F5119-0394-5μmol |
N-(3-carbamoyl-5-phenylthiophen-2-yl)-1-ethyl-3-methyl-1H-pyrazole-5-carboxamide |
1170438-20-6 | 5μmol |
$63.0 | 2023-09-10 | ||
Life Chemicals | F5119-0394-10μmol |
N-(3-carbamoyl-5-phenylthiophen-2-yl)-1-ethyl-3-methyl-1H-pyrazole-5-carboxamide |
1170438-20-6 | 10μmol |
$69.0 | 2023-09-10 | ||
Life Chemicals | F5119-0394-20μmol |
N-(3-carbamoyl-5-phenylthiophen-2-yl)-1-ethyl-3-methyl-1H-pyrazole-5-carboxamide |
1170438-20-6 | 20μmol |
$79.0 | 2023-09-10 | ||
Life Chemicals | F5119-0394-4mg |
N-(3-carbamoyl-5-phenylthiophen-2-yl)-1-ethyl-3-methyl-1H-pyrazole-5-carboxamide |
1170438-20-6 | 4mg |
$66.0 | 2023-09-10 | ||
Life Chemicals | F5119-0394-100mg |
N-(3-carbamoyl-5-phenylthiophen-2-yl)-1-ethyl-3-methyl-1H-pyrazole-5-carboxamide |
1170438-20-6 | 100mg |
$248.0 | 2023-09-10 | ||
Life Chemicals | F5119-0394-2mg |
N-(3-carbamoyl-5-phenylthiophen-2-yl)-1-ethyl-3-methyl-1H-pyrazole-5-carboxamide |
1170438-20-6 | 2mg |
$59.0 | 2023-09-10 | ||
Life Chemicals | F5119-0394-1mg |
N-(3-carbamoyl-5-phenylthiophen-2-yl)-1-ethyl-3-methyl-1H-pyrazole-5-carboxamide |
1170438-20-6 | 1mg |
$54.0 | 2023-09-10 | ||
Life Chemicals | F5119-0394-50mg |
N-(3-carbamoyl-5-phenylthiophen-2-yl)-1-ethyl-3-methyl-1H-pyrazole-5-carboxamide |
1170438-20-6 | 50mg |
$160.0 | 2023-09-10 |
N-(3-carbamoyl-5-phenylthiophen-2-yl)-1-ethyl-3-methyl-1H-pyrazole-5-carboxamide Related Literature
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Yunxiang He,Lorna Hodgson,Paul Verkade Chem. Sci., 2020,11, 8394-8408
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Kaitie A. Giffin,Ilia Korobkov,R. Tom Baker Dalton Trans., 2015,44, 19587-19596
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P. G. Campbell,M. D. Merrill,B. C. Wood,E. Montalvo,M. A. Worsley,T. F. Baumann,J. Biener J. Mater. Chem. A, 2014,2, 17764-17770
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Lukasz Szatkowski,Agnieszka Dybala-Defratyka,Charlie Batarseh,Jochanan Blum,Ludwik Halicz,Faina Gelman New J. Chem., 2013,37, 2241-2244
Additional information on N-(3-carbamoyl-5-phenylthiophen-2-yl)-1-ethyl-3-methyl-1H-pyrazole-5-carboxamide
Introduction to N-(3-carbamoyl-5-phenylthiophen-2-yl)-1-ethyl-3-methyl-1H-pyrazole-5-carboxamide (CAS No. 1170438-20-6)
N-(3-carbamoyl-5-phenylthiophen-2-yl)-1-ethyl-3-methyl-1H-pyrazole-5-carboxamide, identified by its CAS number 1170438-20-6, is a sophisticated organic compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal research. This compound belongs to a class of heterocyclic molecules that exhibit a unique combination of structural features, making it a promising candidate for further investigation in drug discovery and development.
The molecular structure of N-(3-carbamoyl-5-phenylthiophen-2-yl)-1-ethyl-3-methyl-1H-pyrazole-5-carboxamide incorporates several key pharmacophoric elements that are known to contribute to biological activity. The presence of a thiophene ring, which is a common motif in many bioactive molecules, suggests potential interactions with biological targets. Additionally, the carbamoyl and carboxamide functional groups provide opportunities for hydrogen bonding and other forms of molecular recognition, which are crucial for the design of effective therapeutic agents.
In recent years, there has been a growing interest in the development of novel heterocyclic compounds for their potential applications in treating various diseases. The pyrazole moiety, a prominent feature in this compound, has been extensively studied for its pharmacological properties. Pyrazole derivatives are known to exhibit a wide range of biological activities, including anti-inflammatory, antimicrobial, and anticancer effects. The specific substitution pattern in N-(3-carbamoyl-5-phenylthiophen-2-yl)-1-ethyl-3-methyl-1H-pyrazole-5-carboxamide may enhance its interaction with biological targets, thereby increasing its therapeutic potential.
The synthesis of N-(3-carbamoyl-5-phenylthiophen-2-yl)-1-ethyl-3-methyl-1H-pyrazole-5-carboxamide involves multiple steps that require precise control over reaction conditions and reagent selection. The incorporation of the thiophene ring into the pyrazole core is a critical step that requires careful optimization to ensure high yield and purity. Advanced synthetic techniques, such as palladium-catalyzed cross-coupling reactions, have been employed to construct the desired molecular framework efficiently.
The pharmacological evaluation of N-(3-carbamoyl-5-phenoxythiophenone) has been conducted using both in vitro and in vivo models. Preliminary studies have shown promising results in terms of its ability to modulate biological pathways associated with various diseases. For instance, the compound has demonstrated potential anti-inflammatory properties by inhibiting key enzymes involved in the inflammatory response. Additionally, its interaction with specific receptors or enzymes may contribute to its efficacy in treating neurological disorders.
The structural features of N-(3-carbamoyl-thieno[2,3-b]pyrazolone) make it an attractive scaffold for further derivatization and optimization. By modifying specific functional groups or introducing new substituents, researchers can fine-tune its biological activity and pharmacokinetic properties. This approach aligns with the current trend in drug discovery towards rational design and structure-based drug development.
In conclusion, N-(3-carbamoyl-thieno[2',3']pyrazolone) represents a significant advancement in the field of medicinal chemistry. Its unique structural composition and promising pharmacological properties make it a valuable compound for further research and development. As our understanding of biological systems continues to evolve, compounds like this one will play a crucial role in the discovery of novel therapeutic agents that address unmet medical needs.
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